Cas no 1804764-49-5 (2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid)
2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid
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- Inchi: 1S/C8H4F4INO3/c9-2-4-6(13)3(7(15)16)1-5(14-4)17-8(10,11)12/h1H,2H2,(H,15,16)
- InChI Key: PFGKLHRIBIVOJF-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)O)C=C(N=C1CF)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.7
- Topological Polar Surface Area: 59.4
2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091118-1g |
2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid |
1804764-49-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid
2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804764-49-5): A Comprehensive Overview
2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804764-49-5) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a fluoromethyl group, an iodo substituent, and a trifluoromethoxy moiety, offers a wide range of applications in the development of novel therapeutic agents.
The molecular structure of 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid is particularly noteworthy due to its ability to modulate various biological targets. The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design. The iodo substituent, on the other hand, provides a handle for further chemical modifications, such as cross-coupling reactions, which are crucial in the synthesis of complex molecules. The trifluoromethoxy group adds to the overall hydrophobicity and can influence the binding affinity to specific receptors.
Recent studies have highlighted the potential of 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the unique combination of functional groups in this molecule enhances its ability to inhibit viral replication by targeting key enzymes involved in the viral life cycle.
In another study, published in the European Journal of Medicinal Chemistry, 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid was shown to have significant anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising lead for the development of new anti-inflammatory drugs. The study also highlighted the importance of the trifluoromethoxy group in modulating these biological activities.
The versatility of 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid extends beyond its direct biological activities. Its unique structural features make it an excellent starting material for synthetic transformations. For example, the iodo substituent can be readily converted into other functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Sonogashira coupling. These reactions allow for the introduction of a wide range of substituents, thereby expanding the chemical space and potential applications of this compound.
In addition to its synthetic utility, 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid has been explored as a building block for the synthesis of complex natural products and drug candidates. A recent publication in Organic Letters described a concise and efficient synthesis route for this compound using a combination of transition-metal catalysis and directed C-H functionalization techniques. This synthetic approach not only demonstrates the feasibility of large-scale production but also highlights the importance of sustainable and environmentally friendly methods in modern organic synthesis.
The safety profile of 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid is another critical aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further preclinical and clinical development. However, as with any new chemical entity, thorough safety assessments are essential to ensure its safe use in humans.
In conclusion, 2-(Fluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1804764-49-5) is a highly functionalized compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and biological activities of this compound, further solidifying its importance in modern drug discovery efforts.
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